The following table summarizes key calculated physicochemical properties, which are critical for understanding the compound's behavior in biological systems and its potential as a drug lead.
| Parameter | Value | Lipinski's Rule |
|---|---|---|
| Hydrogen Bond Donors | 4 | Complies (≤5) |
| Hydrogen Bond Acceptors | 8 | Complies (≤10) |
| Rotatable Bonds | 8 | Complies (≤10) |
| Topological Polar Surface Area (TPSA) | 133.52 Ų | - |
| Molecular Weight | 664.4 g/mol | Violates (>500) |
| XLogP | 7.26 | Violates (>5) |
| Lipinski's Rules Broken | 1 (due to high molecular weight) [1] | - |
The primary and most well-defined mechanism of action for Bisandrographolide A is the activation of the TRPV4 ion channel [2] [3].
It is important to distinguish this compound from its analog, Bisandrographolide C (CAS# 160498-02-2), which has a different target profile, activating TRPV1 and TRPV3 channels instead of TRPV4 [6] [7].
Here are the methodologies used in the foundational research to characterize this compound's activity on TRPV4 channels [3] [4]:
This method was used to screen plant extracts for activity on TRPV channels.
This technique provides a direct and quantitative measurement of ion channel currents.
The experimental workflow for identifying and characterizing this compound can be summarized as follows:
This compound is a potent and selective direct-acting agonist of the TRPV4 ion channel. Its high molecular weight and lipophilicity may present challenges for drug development, but it serves as an extremely valuable pharmacological tool for studying TRPV4 channel function and its role in physiology and disease. The compound can be sourced from specialized chemical suppliers for research purposes [5] [4].
The table below summarizes the core chemical and biological data for Bisandrographolide A (BAA).
| Property | Details |
|---|---|
| IUPAC Name | 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one [1] |
| Molecular Formula | C₄₀H₅₆O₈ [2] [1] |
| Molecular Weight | 664.88 g/mol [1] (also reported as 664.4 g/mol [2]) |
| CAS Registry Number | 160498-00-0 [1] |
| Physical Form | Powder [1] |
| Primary Biological Target | Transient Receptor Potential Vanilloid 4 (TRPV4) channel [3] |
| Activity on TRPV4 | • EC₅₀: 790-950 nM [3] • Mechanism: Activates channels in a membrane-delimited manner (effective in cell-free patches) [3] | | Selectivity | Does not activate or block TRPV1, TRPV2, or TRPV3 channels [3] |
Key experimental findings and the methodologies used to characterize this compound's activity are detailed below.
| Experimental Aspect | Details |
|---|---|
| Primary Assay for Discovery | Calcium-imaging assay to screen herbal extracts for activity on TRPV4 channels [3]. |
| Cell Lines Used | • HEK293T cells: Overexpressed with human TRPV4 cDNA [3]. • Immortalized mouse keratinocytes (308 cells): Endogenously express TRPV4 [3]. | | Electrophysiology | Cell-free outside-out patches from TRPV4-transfected HEK293T cells showed BAA-activated currents, confirming direct, membrane-delimited action [3]. | | Critical Control Experiment | A related compound, andrographolide (the major constituent of A. paniculata), was tested and found unable to activate or block TRPV4 channels, highlighting BAA's unique activity [3]. |
The experimental workflow for identifying and validating this compound as a TRPV4 agonist is summarized in the following diagram:
This compound is a diterpenoid found in the herb Andrographis paniculata [3] [1]. While optimized extraction protocols often target the more abundant andrographolide, the general principles for extracting diterpenoids from A. paniculata involve:
Activation of TRPV4 by this compound could play a role in the documented effects of Andrographis extracts in traditional medicine, such as use for anti-inflammatory and other therapeutic purposes [3]. Recent research also suggests this compound may have other relevant biological activities:
The discovery of Bisandrographolide A was reported in a 2006 study that screened a library of extracts from Chinese herbal plants to find compounds active on TRPV3 and TRPV4 channels [1]. An extract from Andrographis paniculata was found to potently activate TRPV4 channels. Through bioassay-guided fractionation of this extract, the active compound was identified as this compound [2] [1].
The structure of this compound was determined using spectroscopic techniques [3]. It has a molecular formula of C₄₀H₅₆O₈ and a molecular weight of approximately 664.87 g/mol [4] [5] [6]. As a diterpenoid dimer, it consists of two diterpene units linked together [3].
The following table summarizes the core experimental findings that established the biological activity of this compound.
| Assay Type | Experimental System / Cell Line | Key Finding / Activity | Quantitative Result (Potency) |
|---|---|---|---|
| Calcium Imaging [1] | HEK293T cells overexpressing TRPV cDNA | Activated TRPV4 channels; selective over TRPV1, TRPV2, TRPV3 | EC₅₀ = 790-950 nM [4] [1] [5] |
| Electrophysiology [1] | Cell-free outside-out patches from TRPV4-expressing HEK293T cells | Activated TRPV4 currents in a membrane-delimited manner | - |
| Binding Assay [7] | - | Activated TRPV1 and TRPV3 channels (weakly) | Kd = 289 μM (TRPV1), 341 μM (TRPV3) [7] |
| Enzymatic Inhibition [8] | - | Inhibited human carboxylesterase 2 (CES 2) | IC₅₀ = 4.61 ± 0.23 μM (for related dimer bisandrographolide G) [8] |
The experimental workflow progressed from an initial broad screen to highly specific mechanistic studies, as illustrated below.
This compound is a potent and selective activator of the TRPV4 ion channel. It activated a large TRPV4-like current in immortalized mouse keratinocytes that endogenously express TRPV4 protein [1]. A critical finding was that the compound activated TRPV4 currents in cell-free outside-out patches, which suggests it can activate the channel directly in a membrane-delimited manner, rather than requiring a cytosolic second messenger [1].
For a visual summary of this signaling pathway, see the diagram below.
Beyond its action on TRPV4, research indicates other biological activities for this compound and its chemical relatives:
Bisandrographolide A is a diterpenoid natural product primarily isolated from the aerial parts of the medicinal plant Andrographis paniculata (Burm. f.) Nees [1] [2]. The table below summarizes its core physicochemical properties:
| Property | Description |
|---|---|
| IUPAC Name | Provided in [2] (see SMILES) |
| CAS Number | 160498-00-0 [1] |
| Molecular Formula | C₄₀H₅₆O₈ [3] [1] |
| Molecular Weight | 664.88 g/mol [1] [2] |
| XLogP | 7.26 [3] |
| Hydrogen Bond Donors | 4 [3] |
| Hydrogen Bond Acceptors | 8 [3] |
| Topological Polar Surface Area | 133.52 Ų [3] |
| Lipinski's Rule of Five | 1 violation [3] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1] [2] |
This compound is a specific and potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [1]. The following diagram illustrates the signaling pathway and experimental workflow for identifying this activity:
TRPV4 activation pathway and identification workflow.
Key experimental findings include:
While a specific protocol for this compound was not detailed in the search results, it is quantified as part of the standardization of Andrographis paniculata extracts. Andrographolide, its more abundant analog, is frequently used as a marker compound for quality control.
Here is a validated RP-HPLC method for quantifying andrographolide, which can serve as a foundation for developing an assay for this compound [4]:
| Parameter | Specification |
|---|---|
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile and 0.1% ortho-phosphoric acid (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm |
| Injection Volume | 20 μL |
| Retention Time | ~5.19 minutes (for andrographolide) |
| Sample Preparation | Defatting with petroleum ether, followed by methanol reflux extraction. |
This method was validated for linearity, precision, accuracy, and selectivity according to ICH guidelines [4]. The structural similarity suggests this compound would be separable under similar conditions with a likely longer retention time due to its higher molecular weight and lipophilicity.
1. Sample Preparation from Plant Material or Formulations This protocol is adapted from a method used for a polyherbal formulation [4]:
2. In Vitro Assay for TRPV4 Channel Activation This cell-based calcium-imaging assay outlines the key steps for confirming the biological activity of this compound [1]:
The high specificity of this compound for TRPV4 makes it a valuable pharmacological tool for studying the channel's role in various physiological and pathophysiological processes, including pain sensation, osmoregulation, and inflammation [1].
Future research should focus on:
Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1]. It has been identified as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel [2] [3].
TRPV4 is a non-selective cation channel widely expressed in various tissues, including the nervous system, kidneys, and sensory neurons [4] [5]. It functions as a multimodal sensor, activated by diverse stimuli such as warm temperatures (27-34°C), mechanical stress, and chemical ligands [6] [7]. Due to its role in physiological and pathological processes like osmosensation, mechanosensation, and neuropathic pain, TRPV4 is a significant target for therapeutic development [4] [7]. BAA provides a valuable pharmacological tool for probing TRPV4 channel function and its implications in disease.
The table below summarizes the key quantitative data characterizing BAA's activity on TRPV4 channels.
| Parameter | Value | Experimental Context |
|---|---|---|
| EC₅₀ (Mouse) | 790 - 950 nM [2] | Calcium imaging and electrophysiology in HEK293T cells overexpressing mouse TRPV4. |
| EC₅₀ (Mouse) | 1 µM (pEC₅₀ 6.0) [5] | Electrophysiology, holding voltage at -60 mV. |
| Specificity | Activates TRPV4, but does not activate or block TRPV1, TRPV2, or TRPV3 [2]. | Tested on respective TRPV channel subtypes. |
| Source | The herbs of Andrographis paniculata (Burm. f.) Nees [1]. | Natural product isolation. |
BAA activates TRPV4 in a membrane-delimited manner, directly acting on the channel or its closely associated components within the plasma membrane [2]. This was demonstrated by its ability to activate TRPV4 currents in cell-free, outside-out membrane patches [2]. Activation of TRPV4 by BAA leads to an influx of cations (including Ca²⁺), which can initiate downstream signaling pathways such as cytoskeletal remodeling through Rho GTPases, ultimately affecting processes like neurite growth [4].
The diagram below illustrates the signaling pathway and experimental workflow for studying BAA-induced TRPV4 activation.
The following section provides detailed methodologies for key experiments used to characterize BAA's effects on TRPV4.
Purpose: To detect and quantify BAA-induced TRPV4 activation via changes in intracellular calcium concentration ([Ca²⁺]ᵢ) [2].
Workflow:
Key Details:
Purpose: To directly measure ion currents through TRPV4 channels activated by BAA and investigate its mechanism of action [2].
Workflow:
Key Details:
Table 1: Bisandrographolide A Profile Summary
| Property | Description |
|---|---|
| Common Name | This compound (BAA, BAG-A) [1] |
| CAS Number | 160498-00-0 [1] |
| Molecular Formula | C₄₀H₅₆O₈ [1] |
| Molecular Weight | 664.87 g/mol [1] |
| Relevant Targets | Tetraspanin CD81; TRPV4 channel (EC₅₀: 790-950 nM) [2] [1] |
| Known Biological Activities | Anti-metastatic (esophageal cancer); Anti-inflammatory; Immunostimulant; Antihypertensive [2] [1] |
| Research Use | For research only. Not for human or veterinary use [3]. |
Key Therapeutic Potential in Esophageal Cancer
The following protocols are summarized from the seminal study that identified BAA's role in targeting CD81 [2].
1.1 Molecular Docking to CD81
1.2 Experimental Binding Validation via Microscale Thermophoresis (MST)
2.1 In Vitro Suppression of CD81 Expression and Cell Motility
2.2 In Vivo Anti-Metastatic Efficacy
The diagram below illustrates the proposed mechanism by which this compound exerts its anti-metastatic effects.
This compound (BAA) is a dimeric diterpenoid compound naturally occurring in the medicinal plant Andrographis paniculata with demonstrated diverse biological activities. Recent evidence has revealed its potent anti-metastatic properties against various cancer types, positioning it as a promising candidate for therapeutic development in oncology, particularly for inhibiting cancer metastasis [1] [2]. Metastasis remains the primary cause of cancer-related mortality, and targeted therapies to prevent or reduce metastatic spread are urgently needed. This compound exhibits a multi-target mechanism of action, affecting several critical pathways involved in cancer cell migration, invasion, and colonization at secondary sites. These application notes provide a comprehensive technical resource for researchers investigating the anti-metastatic potential of this compound, including detailed protocols, mechanistic insights, and experimental reference data.
This compound (CAS No. 160498-00-0) is a complex diterpenoid with molecular formula C₄₀H₅₆O₈ and molecular weight of 664.88 g/mol [2] [3]. The compound is typically obtained as a white to off-white powder with purity ≥98% when acquired from commercial suppliers. It possesses eight hydrogen bond acceptors and four hydrogen bond donors, with a topological polar surface area of 133.52 Ų [4]. The compound has relatively high lipophilicity (XLogP = 7.26) and breaks one of Lipinski's rules, which may influence its drug-likeness and pharmacokinetic properties [4].
Storage Conditions: this compound powder should be stored desiccated at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years) [2] [5]. Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for 1 month.
Solubility Profile: The compound demonstrates good solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2] [3]. For biological assays, DMSO is the preferred solvent due to its compatibility with cell-based systems.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 160498-00-0 |
| Molecular Formula | C₄₀H₅₆O₈ |
| Molecular Weight | 664.88 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 133.52 Ų |
| XLogP | 7.26 |
| Lipinski Rule Violations | 1 |
| Physical Form | Powder |
| Purity | ≥98% |
Standard Protocol: Prepare a 10-50 mM stock solution by dissolving this compound in anhydrous DMSO. For example, to prepare 10 mL of 10 mM stock solution, dissolve 66.5 mg of this compound in 10 mL DMSO.
Solubilization Tips: Warm the mixture to 37°C with gentle shaking in a water bath or sonication to facilitate complete dissolution. Avoid heating excessively to prevent compound degradation.
Quality Control: Verify complete dissolution visually and by appropriate analytical methods (HPLC, LC-MS) if available. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Table 2: Dilution Guide for this compound Stock Solutions
| Desired Concentration | Amount of Compound | Volume of Solvent |
|---|---|---|
| 1 mM | 1 mg | 1.504 mL |
| 5 mM | 5 mg | 1.504 mL |
| 10 mM | 10 mg | 1.504 mL |
| 50 mM | 5 mg | 0.3008 mL |
| 100 mM | 10 mg | 0.1504 mL |
This compound exerts its anti-metastatic effects through multiple interconnected pathways and molecular targets, providing a multi-faceted approach to inhibiting cancer spread.
In esophageal cancer models, this compound demonstrates potent binding affinity for the tetraspanin CD81, a membrane protein strongly associated with metastatic progression [1]. Molecular docking and microscale thermophoresis analyses confirm direct interaction between this compound and CD81. Treatment with this compound significantly suppresses CD81 expression at both protein and mRNA levels in EC109 and KYSE520 esophageal cancer cells in a concentration-dependent manner. This downregulation correlates with reduced metastatic dissemination to lungs, livers, and lymph nodes in xenograft mouse models [1].
This compound functions as a specific activator of TRPV4 (Transient Receptor Potential Vanilloid 4) channels, with an EC₅₀ of 790-950 nM [6] [2] [5]. This activation occurs in a membrane-delimited manner, as demonstrated by activation of TRPV4 currents in cell-free outside-out patches from HEK293T cells overexpressing TRPV4 cDNA [6]. Interestingly, the related compound andrographolide does not share this activity, indicating specific structural requirements for TRPV4 activation. While the exact connection between TRPV4 activation and anti-metastatic effects requires further elucidation, this mechanism may contribute to the compound's broad physiological activities traditionally described for Andrographis paniculata extracts [6].
Although direct evidence for this compound is limited in some areas, related compounds from Andrographis paniculata, particularly andrographolide, exhibit complementary anti-metastatic mechanisms through suppression of NF-κB signaling, reduction of matrix metalloproteinase (MMP) activity, and inhibition of epithelial-mesenchymal transition (EMT) [7] [8]. These mechanisms likely contribute to the overall anti-metastatic activity observed with the whole plant extract.
Table 3: Molecular Targets and Anti-Metastatic Activities of this compound
| Molecular Target | Experimental System | Observed Anti-Metastatic Effects |
|---|---|---|
| CD81 Tetraspanin | Esophageal cancer cells (EC109, KYSE520) | Concentration-dependent downregulation of CD81; Reduced cell motility |
| CD81 Tetraspanin | Mouse xenograft models | Decreased metastasis to lungs, liver, lymph nodes |
| TRPV4 Channels | HEK293T cells, mouse keratinocytes | Channel activation (EC₅₀: 790-950 nM); Membrane-delimited action |
| Multiple Targets* | Ras-transformed cells | Inhibition of cell migration and invasion* |
| NF-κB Pathway* | Luminal-like breast cancer models | Suppression of tumor growth and metastasis* |
Note: Mechanisms marked with * are primarily documented for andrographolide or Andrographis paniculata extracts and inferred for this compound based on structural similarity.
Purpose: To evaluate the inhibitory effect of this compound on cancer cell migration.
Materials:
Procedure:
Data Analysis: Calculate percentage wound closure: [(Area at 0h - Area at T) / Area at 0h] × 100. Compare treatment groups to vehicle control.
Purpose: To assess the ability of this compound to inhibit cancer cell invasion through extracellular matrix.
Materials:
Procedure:
Purpose: To evaluate the effect of this compound on CD81 expression levels.
Materials:
Procedure:
Purpose: To evaluate the effect of this compound on metastasis in animal models.
Materials:
Procedure:
The following diagram illustrates the multi-target anti-metastatic mechanism of this compound, integrating evidence from esophageal and breast cancer models:
The diagram above illustrates the integrated signaling network through which this compound exerts its anti-metastatic effects. The compound directly targets multiple regulatory molecules including CD81 tetraspanin, TRPV4 channels, and the NF-κB pathway, ultimately converging on inhibition of critical metastatic processes such as cell migration and invasion [1] [6] [8].
The multi-target nature of this compound makes it particularly valuable for several research applications:
Metastasis Mechanism Studies: As a CD81-targeting agent, this compound provides a specific chemical tool to investigate tetraspanin function in cancer progression [1].
Combination Therapy Development: The compound's ability to enhance the anti-metastatic effects of radiation in Ras-transformed cells suggests potential for combination regimens with conventional therapies [8].
TRPV4 Channel Research: this compound serves as a specific activator for studying TRPV4 channel function in cancer biology and other physiological processes [6] [2].
Natural Product Drug Discovery: The compound represents a promising lead structure for developing novel anti-metastatic agents, particularly given its dual activity against both CD81 and TRPV4 targets.
Future research directions should focus on elucidating structure-activity relationships, improving pharmacokinetic properties, and exploring synergistic combinations with existing anticancer agents. Additionally, the potential effects of this compound on the tumor microenvironment and cancer stem cell populations warrant investigation.
Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1]. It has been identified as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel [2] [1]. TRPV4 is a non-selective cation channel involved in various physiological processes, including osmoregulation, thermosensation, and mechanical pain, making it a significant target for pharmacological research [2].
Calcium imaging is a powerful technique for monitoring intracellular calcium flux, serving as a reliable indicator of channel activity in live cells [3] [4]. This document provides detailed application notes and a standardized protocol for using calcium imaging to study TRPV4 channel activation by BAA. The assay is designed for researchers and drug development professionals aiming to investigate TRPV4 pharmacology and screen for novel modulators.
Table 1: Chemical and Biological Profile of this compound
| Property | Description |
|---|---|
| Chemical Name | 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one [1] |
| CAS Number | 160498-00-0 [1] |
| Molecular Formula | C₄₀H₅₆O₈ [1] |
| Molecular Weight | 664.88 g/mol [1] |
| Source | Herbs of Andrographis paniculata (Burm. f.) Nees [1] |
| Primary Target | TRPV4 Channel [2] [1] |
| Potency (EC₅₀) | 790 - 950 nM [2] |
| Selectivity | Does not activate or block TRPV1, TRPV2, or TRPV3 channels [2] |
| Appearance | Powder [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1] |
Table 2: Activity Profile Compared to Related Compound
| Compound | Effect on TRPV4 | EC₅₀ / Potency |
|---|---|---|
| This compound (BAA) | Potent Activator [2] | 790-950 nM [2] |
| Andrographolide | Inactive (No activation or blockade) [2] | Not Applicable |
The following diagrams, created using DOT language, illustrate the experimental workflow and the proposed signaling pathway of BAA.
This flowchart outlines the sequential steps for performing the calcium imaging assay, from cell preparation to data analysis.
This diagram illustrates the proposed mechanism where BAA directly activates TRPV4 channels, leading to calcium influx and a measurable fluorescence signal.
This compound is a potent and selective natural product activator of TRPV4 channels. The calcium imaging protocol outlined here provides a robust and quantitative framework for investigating its effects in live cells. This assay is applicable for fundamental research into TRPV4 channel physiology and for secondary screening in drug discovery pipelines aimed at developing novel therapeutics targeting TRPV4-related pathologies.
This compound is a bioactive diterpenoid lactone compound isolated from the medicinal plant Andrographis paniculata that has recently gained significant research attention due to its promising therapeutic potential. Recent studies have demonstrated that this compound exhibits potent anti-cancer activity by specifically targeting tetraspanin CD81 in esophageal cancer models, both in vitro and in vivo [1]. The compound has also been identified as a potential inhibitor of diphtheria toxin through in silico screening approaches, showing superior binding affinity compared to other phytochemicals from the same plant [2]. Understanding the precise molecular interactions between this compound and its protein targets requires advanced biophysical techniques that can quantify these binding events with high sensitivity and accuracy.
Microscale Thermophoresis (MST) represents a powerful biophysical technology that enables the quantitative analysis of biomolecular interactions in solution without requiring surface immobilization [3]. This technique exploits the phenomenon of thermophoresis—the directed movement of molecules along temperature gradients—which is highly sensitive to changes in molecular properties including size, charge, hydration shell, and conformation that occur during binding events [4]. The exceptional sensitivity of MST to these binding-induced changes makes it particularly suitable for studying interactions involving natural products like this compound, even when these compounds exhibit very high binding affinities in the low picomolar range [5]. MST requires minimal sample consumption (as little as 4 μL per measurement) and can be performed under near-physiological conditions, including complex biological matrices such as cell lysates or serum, providing relevant data for drug discovery applications [5] [6].
When designing MST experiments to investigate this compound interactions with target proteins, several critical factors must be addressed in the experimental planning phase. The labeling strategy represents a fundamental consideration, as MST typically requires one binding partner to be fluorescently labeled while the other remains unlabeled [6]. For studies with this compound, the small molecule nature of this compound (molecular weight ≈ 530.66 g/mol) generally makes it preferable to use the protein as the labeled species and this compound as the unlabeled ligand, though inverse labeling approaches are also feasible with appropriate fluorescent tags. The concentration range for this compound must be carefully determined to adequately characterize the binding isotherm, with the highest concentration ideally exceeding the expected dissociation constant (Kd) by at least 10-20 fold to ensure saturation of binding sites [6].
The selection of appropriate buffer conditions represents another crucial aspect of experimental design for MST assays. While MST offers exceptional flexibility in buffer choice, it is essential to maintain consistency between the labeled target and ligand solutions to prevent artifacts from buffer-induced changes in thermophoresis [3]. Including control measurements without the binding partner is necessary to establish baseline thermophoretic behavior and distinguish specific binding from non-specific interactions or buffer effects. For this compound binding studies, preliminary experiments should determine the optimal concentration of fluorescently labeled protein that provides adequate signal-to-noise ratio while remaining below the Kd value to ensure sensitive detection of binding events [5].
Table 1: Key Experimental Parameters for MST Binding Assays with this compound
| Parameter | Recommended Specification | Rationale |
|---|---|---|
| Protein Concentration | 5-50 nM (labeled) | Balance between signal quality and minimal ligand depletion |
| This compound Concentration Range | 0.1 nM - 100 μM (16 dilutions) | Cover anticipated Kd with adequate points for curve fitting |
| Buffer Composition | Match protein storage buffer + 0.05% Tween-20 | Minimize buffer artifacts and reduce surface adsorption |
| Incubation Time | 30-60 minutes at room temperature | Ensure equilibrium reached before measurements |
| Capillary Type | Standard treated capillaries (MO-K002) | Ensure consistent surface properties and minimize adhesion |
| Laser Power | 20-80% (optimize for each protein) | Balance signal strength with potential heating effects |
| MST Power | Medium (40-60%) | Optimal for most protein-small molecule interactions |
| Measurement Time | 30-40 seconds per capillary | Sufficient for thermophoresis equilibrium establishment |
| Replicates | ≥3 technical replicates | Ensure statistical significance and reliable Kd determination |
The initial phase of the MST protocol involves preparing high-quality samples of both the target protein and this compound ligand. For the protein labeling procedure, begin with purified target protein at a concentration of 10-20 μM in an appropriate labeling buffer (e.g., PBS, pH 7.4, or Tris-HCl, pH 8.0). Utilize amine-reactive fluorescent dyes (such as NT-647-NHS from NanoTemper Technologies) that are compatible with the MST instrument's detection channels [6]. Prepare the dye stock solution according to manufacturer instructions and add to the protein solution at a 2-3 fold molar excess, followed by incubation for 30 minutes at room temperature protected from light. Remove unreacted dye using size exclusion chromatography columns (e.g., Zeba Spin Desalting Columns) equilibrated with storage buffer. Determine the degree of labeling (DOL) by measuring absorbance at 280 nm (protein) and at the dye's maximum absorbance, aiming for a DOL of 0.5-1.5 to ensure optimal fluorescence without self-quenching or protein dysfunction.
For the This compound stock solutions, prepare a concentrated stock (e.g., 10 mM) in DMSO or another appropriate solvent, then perform serial dilutions in the same buffer as the labeled protein to maintain consistent conditions [1]. Create a dilution series typically consisting of 16 concentrations with 1:1 or 1:2 serial dilutions spanning a range from well below to significantly above the anticipated Kd value. It is critical to ensure that the final DMSO concentration remains constant across all samples (typically ≤1-2%) to prevent solvent-induced artifacts in MST measurements. Prepare the working solution of labeled protein by diluting to the final concentration (typically 5-50 nM) in assay buffer, then mix with equal volume of each this compound dilution to achieve the desired concentration range while maintaining constant protein concentration across all capillaries [6].
Table 2: Step-by-Step MST Measurement Protocol
| Step | Procedure | Critical Notes |
|---|---|---|
| 1. Instrument Setup | Power on Monolith NT.115, launch MO.Control software | Allow laser to warm up for 30 minutes for stable output |
| 2. Method Selection | Choose "MST" mode, select appropriate LED laser (Blue/Red) | Match laser to fluorophore (Blue: 465-490 nm; Red: 600-640 nm) [6] |
| 3. Parameter Optimization | Set LED power to 20-100%, MST power to 20-80% | Optimize to achieve initial fluorescence >1,000 counts |
| 4. Capillary Loading | Pipette 4-10 μL of each sample into capillaries | Avoid bubbles; ensure consistent loading technique |
| 5. Capillary Placement | Insert capillaries into cartridge, load into instrument | Maintain proper orientation; check for secure placement |
| 6. Focus Adjustment | Auto-focus for each capillary | Manual refinement may be needed for low fluorescence |
| 7. Measurement | Run MST measurement with defined parameters | Include control capillaries (protein only) |
| 8. Quality Assessment | Check fluorescence traces and MST curves | Exclude capillaries with bubbles or precipitation |
| 9. Data Export | Save raw data for analysis in MO.Affinity | Ensure proper file naming and organization |
Begin the experimental procedure by initializing the MST instrument and allowing the infrared laser to stabilize for approximately 30 minutes to ensure consistent performance. While the instrument warms up, prepare the sample plate or capillaries by loading 4-10 μL of each protein-ligand mixture into standard treated capillaries (Monolith NT.115 Capillaries, MO-K002), taking care to avoid introducing air bubbles that could interfere with measurements [6]. Place the loaded capillaries into the capillary holder and insert them into the instrument according to the manufacturer's guidelines. In the instrument control software, configure the measurement method by selecting the appropriate excitation channel (Blue or Red LED) based on the fluorescent dye properties, with the Blue channel (excitation 465-490 nm, emission 500-550 nm) suitable for dyes like Alexa Fluor 488, and the Red channel (excitation 600-640 nm, emission 660-725 nm) optimal for dyes such as NT-647 [6].
Adjust the LED power and MST power settings to achieve optimal signal-to-noise ratio while minimizing potential photobleaching effects, typically starting with medium LED power (40-60%) and medium MST power (40-60%) then optimizing based on initial fluorescence intensity, which should ideally exceed 1,000 counts. Perform focus adjustments for each capillary using the software's auto-focus function, with manual refinement if necessary to ensure precise positioning of the measurement region. Initiate the MST measurements, which typically require 20-40 seconds per capillary to record both the initial fluorescence distribution and the response to the applied temperature gradient. Throughout the measurement process, monitor the fluorescence traces for irregularities that might indicate technical issues such as precipitation, photobleaching, or bubble formation, which would necessitate exclusion and repetition of affected samples.
Following data collection, the analysis of MST binding experiments focuses on extracting quantitative binding parameters through careful processing of the thermophoresis traces. Begin by importing the raw data into specialized analysis software such as MO.Affinity Analysis (NanoTemper Technologies) or alternative data processing platforms. The software typically normalizes the fluorescence signals to generate binding curves by plotting the normalized fluorescence (Fnorm) against the logarithm of this compound concentration [3]. These binding curves typically exhibit a sigmoidal shape that can be fitted with the nonlinear solution of the law of mass action to derive the dissociation constant (Kd) using the following relationship:
Fnorm = (1 - x) × Fnorm(A) + x × Fnorm(AT)
where x represents the fraction of molecules bound to targets, Fnorm(A) is the normalized fluorescence of the unbound molecule, and Fnorm(AT) is the normalized fluorescence of the bound complex [3]. For the analysis of this compound binding to CD81, recent research has demonstrated nanomolar affinity with significant suppression of CD81 expression in esophageal cancer cells, indicating high-affinity binding [1]. The quality of the fit should be assessed using statistical parameters including R² values, residuals analysis, and confidence intervals for the determined Kd value.
The thermophoretic movement observed in MST measurements depends on multiple molecular properties including size, charge, and hydration entropy, which collectively contribute to the binding-induced changes detected in the assay [4]. When analyzing data for this compound, it is important to consider that the compound may induce conformational changes in target proteins beyond simple binding, which could manifest as complex thermophoresis behavior requiring more advanced fitting models. For complete characterization of the binding interaction, additional parameters such as enthalpic and entropic contributions to the binding energy can be extracted from MST measurements performed at different temperatures, providing insights into the driving forces behind the molecular recognition process [3].
The following diagram illustrates the complete experimental workflow for MST analysis of this compound binding interactions:
Diagram 1: Complete workflow for MST analysis of this compound binding interactions, from experimental design through data interpretation.
Implementing rigorous quality control measures is essential for generating reliable binding data for this compound. The initial fluorescence values across capillaries should remain relatively consistent, with significant deviations potentially indicating precipitation, evaporation, or loading inconsistencies. The shape of the thermophoresis traces should show smooth transitions without sharp discontinuities, which could suggest technical artifacts. Include control experiments to verify specific binding, such as competition assays with unlabeled competitors or mutation of putative binding sites on the target protein. For this compound, previous studies have validated binding specificity through complementary techniques including molecular docking and functional assays demonstrating suppression of CD81 expression in esophageal cancer cells [1].
When interpreting MST results for this compound, consider the biological context of the interaction. Research has shown that this compound not only binds CD81 but also suppresses its expression at both protein and mRNA levels in EC109 cells, suggesting potential downstream effects beyond direct binding [1]. The binding affinity determined by MST should be consistent across multiple experimental replicates and preferably corroborated by orthogonal techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) when possible. For the specific case of this compound, molecular docking studies have provided additional support for binding interactions, showing favorable binding energies and specific molecular interactions with target proteins [2].
Table 3: Troubleshooting Guide for MST Experiments with this compound
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low Initial Fluorescence | Protein concentration too low; Incomplete labeling; Fluorophore quenching | Increase protein concentration; Optimize labeling protocol; Try different dye/protein ratio | | High Fluorescence Variability | Capillary quality issues; Bubble formation; Protein precipitation | Use fresh capillaries; Centrifuge samples before loading; Add stabilizers to buffer | | No Binding Signal | Kd outside concentration range; Inactive protein; Incorrect buffer conditions | Expand concentration range; Verify protein activity; Optimize buffer pH/additives | | Poor Curve Fit | Insufficient data points; Non-specific binding; Multiple binding sites | Increase number of dilutions; Add detergent (e.g., 0.05% Tween-20); Use different fitting model | | High Background | Fluorescent impurities; Label aggregation; Buffer autofluorescence | Improve protein purification; Include clean-up step; Use higher purity buffers | | Signal Drift | Temperature fluctuations; Evaporation; Protein instability | Allow instrument to warm up; Use humidity chamber; Shorten measurement time |
For persistent issues beyond those addressed in the basic troubleshooting guide, consider implementing more advanced diagnostic and corrective strategies. When encountering inconsistent binding curves between replicates, perform a dose-response validation using a control compound with known binding affinity to the target protein to verify system performance. If this compound exhibits solubility limitations at higher concentrations required for saturation binding, consider using alternative solvents or adding solubilizing agents such as cyclodextrins that do not interfere with the binding interaction, though these modifications may require additional control experiments.
When investigating weak binding interactions near the detection limit of MST, optimize parameters to enhance sensitivity by increasing the MST power or using longer measurement times to improve signal-to-noise ratio. For proteins with limited stability during the measurement process, consider adding stabilizing agents such as glycerol (at 2-5%) or bovine serum albumin (0.1 mg/mL) to maintain protein integrity throughout the experiment. If experiments with this compound suggest multiple binding modes, employ complementary techniques such as analytical ultracentrifugation or size exclusion chromatography to assess the oligomeric state of the protein and identify potential aggregation issues that might complicate data interpretation.
The application of MST to characterize this compound interactions with biological targets provides valuable insights for drug discovery and mechanistic studies. Recent research has demonstrated that this compound, along with related compounds andrographolide and bisandrographolide C from Andrographis paniculata, binds to tetraspanin CD81 and suppresses its expression in esophageal cancer models, revealing a novel molecular mechanism for the anti-cancer activity of these natural products [1]. The ability to precisely quantify these interactions using MST has accelerated the identification and validation of this compound as a promising lead compound for targeting metastasis-associated proteins.
Beyond cancer research, MST analysis of this compound has implications for infectious disease treatment, as in silico studies have identified this compound as a potential inhibitor of diphtheria toxin with favorable binding characteristics and pharmacokinetic properties [2]. The demonstrated ability of MST to quantify protein-small molecule interactions in complex biological matrices such as cell lysates [5] enables researchers to study this compound binding under conditions that more closely resemble the cellular environment, potentially providing more physiologically relevant binding data compared to reductionist in vitro assays.
Future applications of MST in this compound research may include fragment-based drug design approaches where the core structure of this compound serves as a starting point for developing optimized analogs with improved binding affinity and pharmacological properties [7]. The technology's capability to analyze binding thermodynamics through measurements at different temperatures [3] could provide insights into the structural features of this compound that contribute to favorable binding energetics with specific protein targets. Additionally, the emerging application of MST to study interactions in live cell extracts [5] opens possibilities for investigating how cellular components might influence this compound binding to its molecular targets, potentially identifying co-factors or competitive inhibitors that modulate its biological activity.
Microscale thermophoresis represents a powerful and versatile methodology for characterizing the binding interactions of this compound with biological targets, providing quantitative data on binding affinity and thermodynamics with minimal material requirements and exceptional flexibility in experimental conditions. The detailed protocols and guidelines presented in this document provide researchers with a comprehensive framework for designing, executing, and interpreting MST experiments to investigate this compound interactions, supported by troubleshooting strategies to address common technical challenges. As research on this promising natural product continues to expand, MST technology will play an increasingly important role in elucidating its molecular mechanisms of action and optimizing its therapeutic potential through structure-activity relationship studies.
Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1] [2]. This document details the application of BAA as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in thermo-sensation, osmo-sensation, and various (patho)physiological processes [3] [4]. The discovery that BAA activates TRPV4 channels with high potency and selectivity provides researchers with a valuable pharmacological tool for probing TRPV4 function and its implications in disease [5] [6]. These notes summarize the essential quantitative data, provide detailed experimental protocols for using BAA in TRPV4 activation assays, and discuss the compound's potential therapeutic relevance.
2.1 Chemical and Physical Properties
2.2 Biological Activity Profile
BAA is characterized as a potent and selective TRPV4 channel agonist [5]. It is reported to have additional biological activities, including binding to and suppressing the function of the CD81 protein, and exhibiting anti-inflammatory, immunostimulant, and antihypertensive properties in various studies [8] [7].
The following table summarizes the key quantitative data for BAA's interaction with TRPV4 channels, essential for experimental design and data interpretation.
Table 1: Quantitative Profile of BAA on TRPV4 Channels
| Parameter | Value | Experimental Context / Notes |
|---|---|---|
| EC₅₀ for TRPV4 Activation | 790 - 950 nM | Measured in heterologous expression systems (e.g., HEK293T cells) [5] [8] [7]. |
| Selectivity | Does not activate or block TRPV1, TRPV2, or TRPV3 | Confirmed via testing on related TRPV channel subtypes [5] [2]. |
| Source | Extracted and purified from the herbs of Andrographis paniculata (Burm. f.) Nees [2]. | |
| Mechanism of Action | Activates TRPV4 in a membrane-delimited manner [5]. | The compound activates TRPV4 currents in cell-free outside-out membrane patches, indicating a direct interaction with the channel or closely associated components [5]. |
This section provides detailed methodologies for key experiments demonstrating TRPV4 activation by BAA.
4.1 Protocol: Calcium Imaging Assay for TRPV4 Activation
This protocol is adapted from the initial screening procedure used to identify BAA [5] [2].
4.1.1 Materials
4.1.2 Procedure
4.2 Protocol: Electrophysiological Recording of TRPV4 Currents
This protocol validates the direct effect of BAA on TRPV4 channel currents [5].
4.2.1 Materials
4.2.2 Procedure (Whole-Cell Configuration)
4.3 Notes on Specificity and Controls
BAA activates TRPV4 channels with high potency. A key finding is that it activates TRPV4 currents in cell-free outside-out patches, which demonstrates that its action is membrane-delimited and does not require cytosolic second messengers or soluble intracellular factors [5]. This suggests that BAA acts either by directly binding to the TRPV4 protein or to a closely associated component within the plasma membrane.
TRPV4 is a non-selective cation channel, permeable to Ca²⁺ and Na⁺. Its activation leads to membrane depolarization and a rise in intracellular Ca²⁺, which serves as a key second messenger [3] [4]. The downstream effects of TRPV4 activation are highly tissue- and context-dependent, influencing processes such as:
The following diagram illustrates the proposed signaling pathway initiated by BAA-induced TRPV4 activation and its potential downstream physiological effects:
The high potency and selectivity of BAA for TRPV4 make it an excellent pharmacological tool for basic research. It can be used to:
The activation of TRPV4 by BAA is hypothesized to play a role in some of the traditional medicinal effects of Andrographis paniculata extracts, which include anti-inflammatory, immunostimulant, and antihypertensive activities [5] [8] [7]. Therefore, BAA and its derivatives represent a starting point for the development of novel therapeutics targeting TRPV4-related pathologies, such as certain forms of pain, edema, and cardiovascular disorders [3].
This compound is a potent, selective, and direct activator of the TRPV4 ion channel, distinguished by its membrane-delimited mechanism of action. The protocols and data provided herein equip researchers with the necessary information to effectively utilize BAA as a robust tool for unraveling the complex biology of TRPV4 channels and exploring their potential as therapeutic targets.
This compound is a bioactive diterpenoid compound isolated from the medicinal plant Andrographis paniculata (Burm. f.) Nees, a traditional herb with extensive history in Chinese and Ayurvedic medicine. This natural product has gained significant research interest due to its potent biological activities, particularly its ability to specifically activate TRPV4 ion channels, which are involved in various physiological processes including thermosensation, osmoregulation, and mechanical transduction. With a molecular formula of C₄₀H₅₆O₈ and molecular weight of 664.88 g/mol, this compound represents a valuable chemical probe for studying TRPV4 channel physiology and potential therapeutic applications. [1] [2]
The compound's complex chemical structure features multiple hydroxyl groups and a bicyclic framework characteristic of labdane diterpenoids, which contributes to both its biological activity and solubility profile. Researchers working with this compound require detailed information on its handling properties, especially solubility characteristics in various solvents, to design effective experimental protocols for both in vitro and in vivo studies. These application notes provide comprehensive technical information and standardized protocols to ensure reproducible results across research applications. [1] [2]
This compound is classified as a diterpenoid natural product with a solid powder appearance at room temperature. The compound has a CAS registry number of 160498-00-0 and is characterized by high purity standards, typically ≥98% for research applications. Its chemical structure contains multiple functional groups including hydroxyl groups and lactone rings that contribute to its solubility characteristics and biological activity. The compound should be stored desiccated at -20°C to maintain stability, and proper handling is essential to prevent degradation or contamination during experimental procedures. [1] [2]
The complex molecular architecture of this compound includes stereochemical centers that are crucial for its biological activity. Researchers should note that the compound is sensitive to light and temperature fluctuations, requiring protection from light during storage and experimental work. When properly stored, this compound remains stable for extended periods, with recommended storage of up to 24 months at 2-8°C when kept in tightly sealed vials under inert gas. These storage conditions maintain the compound's integrity and ensure experimental reproducibility. [1]
Table 1: Solubility Profile of this compound in Common Laboratory Solvents
| Solvent | Solubility Rating | Experimental Conditions | Notes |
|---|---|---|---|
| DMSO | Highly soluble | 10 mg/mL (15.04 mM) | Recommended for stock solutions; use fresh DMSO for optimal results |
| Chloroform | Soluble | ~10 mg/mL | Suitable for various experimental applications |
| Dichloromethane | Soluble | ~10 mg/mL | Effective for chromatography and extraction |
| Ethyl Acetate | Soluble | ~10 mg/mL | Useful for purification procedures |
| Acetone | Soluble | ~10 mg/mL | Appropriate for analytical applications |
| Methanol | Soluble (in mixture) | 10 mg/mL in chloroform:methanol (1:1) | Requires solvent mixture for optimal dissolution |
This compound demonstrates favorable solubility in a range of organic solvents, with DMSO being the preferred solvent for preparing concentrated stock solutions for biological assays. The solubility in chloroform and other organic solvents enables flexibility in experimental design, particularly for analytical applications and compound purification. For obtaining higher solubility, warming the tube at 37°C with brief sonication in an ultrasonic bath is recommended, followed by vortex mixing to ensure complete dissolution. [1] [2]
It is important to note that solubility can vary slightly based on temperature, purity, and storage history of the compound. When preparing solutions for biological assays, researchers should consider the final solvent concentration in experimental systems to avoid solvent-related toxicity effects. For cell-based assays, it is recommended to keep the final DMSO concentration below 0.1% to maintain cell viability while ensuring adequate delivery of this compound to the experimental system. [2]
Table 2: Standard Stock Solution Preparation Guidelines
| Concentration | Amount of Compound | Solvent Volume | Preparation Method | Storage Conditions |
|---|---|---|---|---|
| 10 mM stock | 6.65 mg | 1 mL DMSO | Dissolve with gentle warming (37°C) and brief sonication | Aliquot and store at -20°C for up to 3 months |
| 50 mM stock | 33.24 mg | 1 mL DMSO | Requires extended sonication with warming | Aliquot and store at -80°C for long-term storage |
| Working solution | Dilute from stock | Aqueous buffer | Prepare immediately before use | Use immediately; do not store |
For consistent experimental results, standardized protocols for stock solution preparation are essential. We recommend preparing a 10 mM primary stock solution by dissolving 6.65 mg of this compound in 1 mL of fresh, high-quality DMSO. The solution should be gently warmed to 37°C and sonicated for 5-10 minutes to ensure complete dissolution. Once prepared, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C under desiccated conditions. [1] [2]
For long-term storage beyond three months, aliquots should be maintained at -80°C, which preserves compound integrity for extended periods. Before use, frozen stock solutions should be allowed to warm gradually to room temperature while remaining sealed to prevent condensation. It is recommended to visually inspect solutions for any signs of precipitation or crystallization before use, and if observed, briefly warm and sonicate again to redissolve. Working solutions for experiments should be prepared fresh on the day of use by diluting the stock solution into appropriate aqueous buffers, with the final DMSO concentration optimized for the specific experimental system. [1]
This compound functions as a potent and selective activator of TRPV4 (Transient Receptor Potential Vanilloid 4) channels, with a reported EC₅₀ of 790-950 nM in experimental systems. This activation is highly specific, as the compound does not activate or block related channels including TRPV1, TRPV2, or TRPV3 channels, demonstrating its unique pharmacological profile. The activation of TRPV4 channels by this compound occurs in a membrane-delimited manner, as evidenced by its ability to activate TRPV4 currents in cell-free outside-out patches from HEK293T cells overexpressing TRPV4 cDNA. This suggests a direct interaction with the channel or closely associated membrane components rather than through secondary signaling mechanisms. [3] [1]
The selectivity profile of this compound is particularly noteworthy when compared to other compounds derived from Andrographis paniculata. While the more abundant compound andrographolide shows no activity on TRPV4 channels, this compound demonstrates potent and specific activation. This specificity makes it a valuable research tool for elucidating TRPV4-specific physiological and pathological processes. Research indicates that this compound activates large TRPV4-like currents in immortalized mouse keratinocytes (308 cells) that endogenously express TRPV4 protein, confirming its efficacy in native cellular environments beyond overexpression systems. [1]
The activation of TRPV4 channels by this compound has implications for multiple physiological and therapeutic processes. TRPV4 channels are calcium-permeable cation channels that respond to diverse stimuli including hypotonicity, moderate heat, and mechanical pressure. Their activation influences numerous downstream signaling events, including calcium-dependent signaling pathways, which may contribute to the traditional medicinal effects of Andrographis paniculata extracts. The specific activation of TRPV4 by this compound suggests its potential role in modulating cellular osmoregulation, nociception, and vascular tone. [3] [1]
Andrographis paniculata extracts have been traditionally used for treating inflammation, respiratory infections, and various other conditions. The discovery that this compound specifically activates TRPV4 channels provides a potential mechanistic explanation for some of these traditional uses, as TRPV4 channels are expressed in various tissues including vascular endothelium, keratinocytes, and renal tubules. This activation mechanism distinguishes this compound from other andrographolides, such as bisandrographolide C which activates TRPV1 and TRPV3 channels with Kd values of 289 and 341 μM, respectively, and protects cardiomyocytes from hypoxia-reoxygenation injury through different mechanisms. [4] [1]
Figure 1: Experimental workflow for studying TRPV4 channel activation by this compound. The process begins with compound preparation and progresses through cell culture, treatment, and various assessment methods to determine mechanism and specificity.
The experimental workflow for investigating TRPV4 activation by this compound involves a systematic approach beginning with proper compound preparation and moving through cellular assays to mechanistic studies. Researchers should begin by preparing fresh stock solutions of this compound in DMSO following the standardized protocols outlined in Section 2.3. Appropriate cell models, including HEK293T cells transfected with TRPV4 cDNA or immortalized mouse keratinocytes (308 cells) that endogenously express TRPV4, should be cultured under standard conditions (37°C, 5% CO₂) prior to experimentation. [1]
For activation studies, cells are treated with varying concentrations of this compound (typically ranging from nanomolar to low micromolar concentrations) to establish dose-response relationships. Calcium imaging assays using fluorescent calcium indicators (such as Fura-2 or Fluo-4) provide a sensitive method for detecting TRPV4-mediated calcium influx, while electrophysiological techniques (including whole-cell patch clamp and cell-free outside-out patches) enable direct measurement of TRPV4 currents. Data analysis should include determination of EC₅₀ values, current-voltage relationships, and assessment of activation kinetics. Specificity studies should compare the effects of this compound on related TRP channel subtypes (TRPV1, TRPV2, TRPV3) to confirm its selective action on TRPV4 channels. [1]
The calcium imaging protocol represents a key methodological approach for assessing TRPV4 activation by this compound. Begin by plating cells on appropriate imaging-compatible culture dishes or coverslips and allowing them to adhere for 24-48 hours. Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 μM Fura-2 AM or Fluo-4 AM) in physiological buffer for 30-60 minutes at room temperature, protected from light. Following loading, wash cells twice with dye-free buffer to remove extracellular dye and allow for 15-30 minutes de-esterification time. [1]
Position the prepared samples on an inverted epifluorescence or confocal microscope equipped with appropriate excitation/emission filters and a stable temperature control system maintained at 37°C. Establish baseline fluorescence recording for 1-2 minutes before adding this compound (diluted from DMSO stock into physiological buffer) at desired concentrations. Include vehicle control (DMSO at equivalent concentration) in parallel experiments. Continue recording for 5-15 minutes after compound addition to capture calcium response dynamics. The final DMSO concentration should not exceed 0.1% to avoid solvent effects. [1]
Analyze the fluorescence intensity changes over time, calculating the ratio of emission for Fura-2 (with alternating 340/380 nm excitation) or the absolute fluorescence intensity for Fluo-4 (with 488 nm excitation). Determine the percentage of responsive cells and the magnitude of calcium transients, normalizing to baseline levels. Compare the responses between this compound-treated samples and vehicle controls, as well as positive controls (e.g., the TRPV4 agonist GSK1016790A) to validate the experimental system. [1]
Table 3: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility | Old DMSO, improper storage | Use fresh, high-quality DMSO; warm to 37°C with sonication |
| High background in calcium imaging | Incomplete dye washing, autofluorescence | Increase wash steps after dye loading; include proper controls |
| Variable responses between experiments | Compound degradation, cell passage differences | Use fresh aliquots; standardize cell passage numbers |
| Lack of TRPV4 response | Channel expression issues, incorrect solutions | Validate TRPV4 expression; confirm calcium-containing buffers |
| Cellular toxicity | Excessive DMSO concentration, compound impurities | Limit DMSO to <0.1%; verify compound purity |
Researchers may encounter several common technical challenges when working with this compound. Solubility issues frequently arise from using DMSO that has absorbed moisture from the atmosphere or from failure to properly warm and sonicate the compound. Always use fresh, anhydrous DMSO stored under dry conditions and ensure complete dissolution through adequate warming and sonication before use. If precipitation occurs in stock solutions, rewarm and sonicate before use, and avoid repeated freeze-thaw cycles by maintaining small aliquots. [1] [2]
In cellular assays, inconsistent responses may result from compound degradation or cellular factors. To address this, validate compound activity regularly using reference standards and control experiments. Ensure consistent cellular conditions by using cells within a defined passage range and maintaining standardized culture conditions. For electrophysiological experiments, the direct application of this compound to cell-free patches can confirm direct channel interaction versus secondary mechanisms. Always include appropriate controls such as vehicle (DMSO), positive controls (known TRPV4 agonists), and negative controls (cells lacking TRPV4 expression) to properly interpret experimental results. [1]
This compound is intended for research purposes only and is not approved for human consumption or therapeutic use. Researchers should handle this compound using appropriate personal protective equipment, including gloves, lab coats, and safety glasses, particularly when working with powder forms where inhalation or skin contact is possible. While comprehensive toxicity data may be limited, all laboratory chemicals should be treated with caution and used in well-ventilated areas, preferably within chemical fume hoods when handling powdered material. [4] [1]
Proper waste disposal procedures should be followed in accordance with institutional guidelines for organic compounds and DMSO solutions. Documentation should include compound source, batch number, preparation dates, and storage conditions to ensure traceability and reproducibility. Researchers should be aware that this compound is a specialized research chemical with potential biological activity, and all experimental protocols involving animal or human-derived cells should receive appropriate institutional review and approval before commencement. [1] [2]
TargetMol Bisandrographolide C Product Page (2022) - Chemical properties and biological activity of related compound bisandrographolide C. [4]
BioCrick 12S-hydroxyandrographolide Product Information (2018) - Structural information and source details for Andrographis paniculata derivatives. [5]
Journal of Biological Chemistry (2006) - Original research article on this compound activation of TRPV4 channels. [3]
ChemFaces this compound Product Page (2014) - Detailed solubility data, storage conditions, and biological activity description. [1]
Indonesian Journal of Pharmaceutical Science and Technology (2024) - Solubility enhancement methods for andrographolide compounds. [6]
BioCrick this compound Product Page (2018) - Comprehensive chemical properties, solubility, and biological activity data. [2]
Note: The references provided include both primary research literature and commercial product information from reputable suppliers. Researchers are encouraged to consult the original Journal of Biological Chemistry publication (2006) for foundational mechanistic studies and the product pages for detailed technical specifications. [3] [1] [2]
Bisandrographolide A is a natural diterpenoid isolated from the herb Andrographis paniculata [1]. It has gained research interest for its specific activation of TRPV4 ion channels [1].
The table below summarizes its core chemical properties and stock solution preparation details.
| Property | Specification |
|---|---|
| CAS Number | 160498-00-0 [1] |
| Molecular Formula | C₄₀H₅₆O₈ [1] |
| Molecular Weight | 664.88 g/mol [1] |
| Source | Herbs of Andrographis paniculata (Burm. f.) Nees [1] |
| Physical Form | Powder [1] |
| Purity | ≥98% [1] |
| Recommended Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |
| Storage Condition | Desiccate at -20°C; stock solutions can be stored at -20°C for up to two weeks [1] |
The following diagram outlines the key stages of working with this compound, from sample preparation to application in a cell-based assay.
The anti-metastatic potential of Andrographis paniculata and its diterpenoid components is linked to several key mechanisms.
The following table summarizes the quantitative in vivo findings from the most relevant study.
| Test Compound/Model | In Vivo Model Details | Treatment Regimen | Key Quantitative Findings on Metastasis |
|---|---|---|---|
| Andrographis paniculata water extract (APW) containing this compound [1] | Mice bearing EC109 esophageal cancer xenografts | APW treated for 21 days | Significantly reduced metastasis in lungs, livers, and lymph nodes; Significantly lower CD81 expression in xenograft tumors compared to untreated control. |
| Andrographolide (AP) [2] | BALB/c nu/nu mice with MDA-MB-231 breast cancer cells injected into the tibia (bone metastasis model) | 1 mg/kg or 10 mg/kg, administered every 2 days for 6 weeks | Significantly inhibited the growth of breast cancer tumors in bone; Attenuated cancer-induced osteolysis (bone destruction). |
The protocols below are adapted from studies on andrographolide and represent established methods you can utilize to evaluate this compound.
These protocols are based on experiments using the MDA-MB-231 triple-negative breast cancer cell line [2].
Transwell Migration Assay
Matrigel Invasion Assay
The workflow for these in vitro assays can be summarized as follows:
This protocol is based on the intratibial injection model used to study breast cancer bone metastasis [2].
The following diagram illustrates the key steps and analysis endpoints of this in vivo model.
Given the lack of direct studies, your research on this compound will be exploratory. Here is a proposed pathway to build evidence:
Bisandrographolide A is a natural diterpenoid isolated from Andrographis paniculata [1]. Its physicochemical properties, summarized in the table below, are the root cause of its low aqueous solubility, which falls under the Biopharmaceutics Classification System (BCS) Class II or IV.
| Property | Value for this compound |
|---|---|
| Molecular Weight | 664.4 g/mol [1] |
| Hydrogen Bond Donors | 4 [1] |
| Hydrogen Bond Acceptors | 8 [1] |
| Topological Polar Surface Area (TPSA) | 133.52 Ų [1] |
| XLogP | 7.26 [1] |
| Rotatable Bonds | 8 [1] |
| Lipinski's Rule of 5 Violations | 1 (Molecular Weight >500, LogP >5) [1] |
The high molecular weight and particularly the high XLogP value indicate strong lipophilicity, meaning the molecule has a very low affinity for water. This poor solubility directly leads to low bioavailability, limiting its therapeutic potential [2].
Forming an inclusion complex with beta-cyclodextrin (β-CD) is a proven method to enhance the solubility and dissolution rate of poorly soluble compounds like andrographolide, the parent compound of this compound [2]. Beta-cyclodextrin is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity, allowing it to encapsulate lipophilic molecules.
This is a detailed methodology for creating a this compound-beta-cyclodextrin (AG-BCD) complex, adapted from a study on andrographolide [2].
1. Weigh Components: Accurately weigh this compound and beta-cyclodextrin in a 1:2 molar ratio. This ratio was found to be optimal for the parent compound, andrographolide [2].
2. Dissolve in Solvent:
3. Mix Solutions: Slowly add the this compound solution to the beta-cyclodextrin solution under constant stirring (e.g., magnetic stirring at 500 rpm). Continue stirring for 4-6 hours at room temperature to ensure thorough interaction.
4. Solvent Evaporation: Remove the organic solvent and water using a rotary evaporator under reduced pressure. This will cause the inclusion complex to precipitate.
5. Dry Precipitate: Collect the solid precipitate and dry it further in a vacuum desiccator for 24 hours to remove any residual solvent.
6. Solubility & Dissolution Test: Verify the success of the complex formation by comparing its solubility and dissolution rate against unmodified this compound.
The table below outlines the expected performance improvement based on the andrographolide study, which serves as a benchmark [2].
| Test Parameter | Unmodified Compound | With β-CD (1:2 ratio) | Measurement Notes |
|---|---|---|---|
| Solubility Increase | Baseline | ~38 times higher | Equilibrium solubility in water at 37 ± 5°C |
| Dissolution Rate | Baseline | ~2 times higher | Percentage dissolved in 60 minutes (USP Apparatus II, Paddle) |
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for quantifying the compound in your formulation and ensuring batch-to-batch consistency [3]. The following protocol is adapted from a method used for andrographolide.
HPLC Conditions for Andrographolide Quantification [3]:
Troubleshooting HPLC Retention:
If your work involves molecular docking studies with this compound, correctly defining the search space is critical. The optimal docking box size is not fixed but should be customized based on the ligand's size.
Optimal Docking Box Formula [5]: For the highest accuracy in binding pose prediction with AutoDock Vina, set the dimensions of your cubic docking box to: Box Size = 2.857 × Rg Where Rg is the radius of gyration of your this compound ligand. Using a box size calculated this way has been shown to systematically improve docking accuracy over default settings [5].
Q1: Are there other methods to improve solubility besides cyclodextrins? Yes, other techniques include micronization, solid dispersions, and using surfactants. However, cyclodextrin complexation is particularly noted for its effectiveness and simplicity for this class of compounds [2].
Q2: Why is a 1:2 molar ratio used for the complex? A 1:2 (AG:BCD) ratio was experimentally determined to be optimal for andrographolide, likely because it provides sufficient cyclodextrin molecules to fully encapsulate the drug molecule, maximizing solubility. This ratio should be validated for this compound [2].
Q3: How can I confirm the formation of the inclusion complex? Beyond solubility tests, techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) can provide definitive evidence of complex formation.
The table below summarizes the confirmed storage and handling conditions for Bisandrographolide A.
| Specification | Details |
|---|---|
| Recommended Storage Temperature | -20°C [1] [2] |
| Storage Condition | Desiccate [2] |
| Physical Form | Powder [1] [3] [2] |
| Container | Keep in a tightly sealed container [1] |
| Storage Duration (Powder) | Up to 3 years at -20°C [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [3] [2] |
| Stock Solution Storage | -80°C for 6 months or -20°C for 1 month [1] |
| Issue | Possible Cause | Solution |
|---|---|---|
| Low solubility or precipitate in stock solution | Solvent evaporation; decomposition; incorrect solvent. | Gently warm the tube to 37°C and sonicate [3] [2]. Prepare fresh stock solution from powder. Ensure use of recommended solvents like DMSO [3]. |
| Powder adheres to vial cap/neck | Common during transportation. | Gently tap the vial until the powder falls to the bottom to avoid loss and ensure accurate weighing [3] [2]. |
| Unstable experimental results | Stock solution degradation; repeated freeze-thaw cycles. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Use solutions on the same day if possible [1] [3]. For longer storage, keep aliquots tightly sealed at -20°C or below [1]. |
| Uncertain handling after delivery | Vial temperature differs from ambient. | Allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation [3] [2]. |
This protocol is based on the primary research use of this compound, which is a potent and selective activator of TRPV4 channels [4] [2].
The following diagram visualizes the core experimental workflow and key findings.
The original study identified this compound through a calcium-imaging assay screen of herbal extracts on cells expressing TRPV channels [4]. The characterization included:
| Storage Temperature | Solvent | Expected Stability Duration | Key Considerations & Precautions |
|---|---|---|---|
| -80°C | DMSO | Up to 6 months [1] | Recommended for long-term stock solutions [2] [1]. |
| -20°C | DMSO | Up to 1 month [1] or several months [3] [2] | Standard storage for stock solutions; "several months" is often cited without a precise upper limit [3] [2]. |
| 4°C | Solid | 2 years [1] | For the powdered form, stored in a tightly sealed container [1]. |
| -20°C | Solid | 3 years [1] | For the powdered form, stored in a tightly sealed container [1]. |
| Room Temperature | N/A | At least 1 hour [3] | Allow frozen stock solutions to equilibrate at room temperature before opening the vial to prevent condensation [3]. |
For projects requiring confirmation of solution stability over time, you can implement the following quality control workflow. This is especially critical for long-term or repeat experiments.
Q1: The powder in my vial seems stuck to the cap. Has it been compromised? This can happen during shipping. Gently tap or shake the vial to dislodge the powder. For liquid products in DMSO, a brief centrifugation (e.g., 500 x g) will gather the liquid at the bottom. This is a common occurrence and does not necessarily indicate contamination [3] [2].
Q2: Can I perform a freeze-thaw cycle on my stock solution? While a limited number of cycles might be tolerated, it is a best practice to avoid repeated freeze-thaw cycles. The recommended strategy is to prepare single-use aliquots upon initial solubilization [2].
Q3: My solution has been stored at -20°C for 2 months. Is it still good for my cell-based assay? According to manufacturer guidelines, a solution stored at -20°C for 2 months is likely stable [1]. However, for critical experiments, it is always best practice to check the solution for any visible signs of precipitation or cloudiness. If you have the capability, comparing its analytical profile (e.g., by HPLC) to a fresh sample or your baseline data is the most reliable method.
Q4: What is the best way to dispose of this compound waste? As a research chemical, all waste should be disposed of in accordance with local institutional and governmental regulations for organic solvents and biological/chemical waste [1].
Based on the search results, here is a summary of the available information and a recommended approach for your method development:
| Aspect | Available Information & Suggested Alternatives |
|---|---|
| Direct Purification Methods | No detailed, step-by-step purification protocols for Bisandrographolide A were found in the search results. |
| Source Material | The compound is identified from the herbs of Andrographis paniculata (Burm. f.) Nees [1]. This is your starting point for extraction. |
| Chemical Properties | Information on molecular weight (664.88 g/mol) [1] and solubility (soluble in DMSO, acetone, etc.) [1] is available, which can guide the choice of solvents for extraction and chromatography. |
| Recommended Strategy | Adapt methods used for similar compounds. A published RP-HPLC method for andrographolide [2] (a related compound from the same plant) can serve as a starting point for developing your own purification and analysis conditions for this compound. |
Given the lack of direct information, here is a general workflow you can adapt for purifying this compound, using the related andrographolide method as a foundational example.
The method below is validated for quantifying andrographolide [2] and can be a template for developing your this compound purification.
1. Sample Preparation (Extraction)
2. HPLC Instrument Conditions
3. Purification and Analysis
This resource is designed to assist researchers in developing, optimizing, and troubleshooting HPLC methods for the isolation and quantification of Bisandrographolide A, a key bioactive diterpenoid lactone from the Andrographis paniculata plant.
Answer: this compound is a mid-to-non-polar compound, typically analyzed using Reversed-Phase HPLC (RP-HPLC) with a C18 column. A common starting point for method development uses an acetonitrile-water mobile phase.
Table 1: Typical HPLC Conditions for this compound
| Parameter | Typical Condition 1 | Typical Condition 2 | Notes |
|---|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 3.0 mm, 2.7 µm) | Longer columns offer better resolution; smaller particles provide higher efficiency. |
| Mobile Phase | Acetonitrile : Water | Acetonitrile : 0.1% Formic Acid in Water | Acid modifiers improve peak shape for acidic compounds but are not always necessary. |
| Gradient | 40% to 90% Acetonitrile over 20 min | 45% to 95% Acetonitrile over 15 min | Gradient elution is preferred for complex plant extracts. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rate is adjusted based on column dimensions. |
| Detection (UV) | 225 - 230 nm | 225 - 230 nm | This is near the λmax for the lactone ring and diene system. |
| Injection Volume | 10 µL | 5 µL | Depends on sample concentration and loop size. |
| Column Temp. | 30 °C | 35 °C | Temperature control improves retention time reproducibility. |
Detailed Protocol: Standard Qualitative Analysis
Problem: The peak for this compound is asymmetrical, making integration inaccurate and potentially leading to co-elution with impurities.
Table 2: Troubleshooting Poor Peak Shape
| Symptom | Possible Cause | Solution |
|---|
| Severe Tailing | 1. Secondary interactions with free silanols on the column. | 1. Use a mobile phase with a low pH (e.g., 0.1% Formic Acid or Phosphoric Acid) to protonate silanols. 2. Use an end-capped C18 column or a column designed for basic compounds. | | | 2. Column voiding or contamination. | 1. Check column efficiency with a test mix. 2. Flush and regenerate the column according to the manufacturer's instructions. | | Peak Fronting | 1. Column overload (sample concentration too high). | 1. Dilute the sample and re-inject. | | | 2. Inappropriate solvent for injection. | 1. Ensure the sample is dissolved in a solvent that is weaker than or similar to the starting mobile phase. Avoid injecting in 100% organic solvent if the starting mobile phase is highly aqueous. |
Answer: Andrographis paniculata contains several structurally similar diterpenoids (e.g., Andrographolide, Neoandrographolide, Deoxyandrographolide). Separation requires careful optimization of the mobile phase gradient and temperature.
Detailed Protocol: Method Optimization for Separation
Problem: The retention time of this compound is not stable between runs, making identification and quantification unreliable.
Table 3: Troubleshooting Retention Time Drift
| Symptom | Possible Cause | Solution |
|---|---|---|
| Gradual Drift | 1. Inadequate column equilibration. | 1. Increase the equilibration time at the starting gradient conditions. Ensure at least 10-15 column volumes pass through before the next injection. |
| 2. Mobile phase evaporation (especially acetonitrile). | 1. Prepare fresh mobile phase daily. Use tightly sealed solvent bottles. | |
| 3. Column temperature fluctuation. | 1. Ensure the column oven is on and set to a constant temperature. | |
| Sudden Shift | 1. Change in mobile phase composition or pH. | 1. Always prepare mobile phase in a volumetric manner, not by mixing proportions. Verify pH with a calibrated meter. |
| 2. Column degradation or contamination. | 1. Perform a system suitability test. Clean or replace the column if necessary. |
This diagram outlines the logical steps for developing and validating an HPLC method for this compound.
Title: HPLC Method Dev Workflow
This decision tree helps diagnose and resolve common HPLC issues specifically for this compound analysis.
Title: HPLC Troubleshooting Pathway
Based on the search results, here is the primary biological data for Bisandrographolide A and common issues to anticipate [1] [2] [3]:
| Property | Detail |
|---|---|
| Source | Herbs of Andrographis paniculata (Burm. f.) Nees [2] [3] |
| Molecular Formula | C₄₀H₅₆O₈ [2] [3] |
| Molecular Weight | 664.88-664.89 g/mol [2] [4] [3] |
| Primary Target | TRPV4 channel activator [1] |
| EC₅₀ for TRPV4 | 790-950 nM [1] |
| Selectivity | Does not activate or block TRPV1, TRPV2, or TRPV3 channels [1] |
A critical factor for successful experimentation is understanding the bell-shaped concentration-response curve [5]. Efficacy increases with concentration up to a point, but then declines at higher concentrations. This loss of activity is not due to biological toxicity but is often caused by the physical formation of colloidal aggregates above the compound's critical aggregation concentration (CAC) [5]. These colloidal particles are excluded from entering cells, preventing the compound from reaching its intracellular target [5].
Here are answers to specific technical questions you might encounter.
FAQ 1: Why does my compound lose efficacy at higher concentrations, showing a bell-shaped curve?
FAQ 2: How should I prepare and store stock solutions of this compound?
FAQ 3: What is a good starting point for my dose-response experiments?
FAQ 4: Which cell viability assay should I use for long-term proliferation studies?
Understanding a compound's ability to cross biological membranes is crucial for predicting its oral bioavailability and ability to reach intracellular targets. The following table summarizes the core assays you can employ [1].
| Assay Type | Description | Key Output | Pros & Cons |
|---|---|---|---|
| PAMPA (Parallel Artificial Membrane Permeability Assay) | A cell-free assay that measures passive diffusion across an artificial lipid membrane [1]. | Intrinsic passive permeability (P0) in cm/s (often reported as log Pm) [2] [1]. | Pro: Cost-effective, high-throughput, ideal for early screening. Con: Does not account for active transport processes [1]. |
| Cell-Based Models (Caco-2, MDCK, RRCK) | Uses cell monolayers (human or canine kidney origin) to model the intestinal epithelial barrier [3] [1]. | Apparent permeability (Papp). Can be standardized to predict intrinsic permeability (P0) [3]. | Pro: More physiologically relevant, can detect active efflux. Con: More time-consuming and expensive than PAMPA [1]. |
The workflow for conducting these assays typically follows a sequence from simple, high-throughput methods to more complex, physiologically relevant models. You can visualize this logical progression in the diagram below.
Here are solutions to common issues researchers face during permeability experiments.
FAQ 1: Why is there a discrepancy between my PAMPA results and cell-based assay results?
This is a common occurrence and usually points to biological processes beyond simple passive diffusion.
FAQ 2: How can I computationally predict permeability for this compound?
While not a replacement for experiments, in silico models provide valuable early insights.
https://swemacrocycledb.com/) which houses over 5,600 data points and can be a valuable resource for comparison and model building [1].For many natural products, interaction with the efflux transporter P-glycoprotein (P-gp) is a key determinant of their permeability and overall pharmacokinetics [4] [5]. The following diagram illustrates the two major mechanisms by which P-gp can limit intracellular drug concentration.
Key Mechanisms of P-gp Efflux:
To effectively profile this compound:
The key evidence comes from a 2022 study published in Phytomedicine that identified Bisandrographolide A as an active component in Andrographis paniculata that targets CD81 [1].
| Aspect | Experimental Findings |
|---|---|
| Binding Confirmation | Molecular docking and microscale thermophoresis (MST) analyses confirmed this compound binds to CD81 [1]. |
| Biological Consequence | Treatment with this compound suppressed CD81 protein and mRNA expression in human esophageal cancer cells (EC109) [1]. |
| Functional Outcome | This compound suppressed the motility of EC109 cancer cells, contributing to the anti-metastatic activity observed in the study [1]. |
| Other Activities | The compound is also reported to activate the TRPV4 ion channel (EC50 of 790-950 nM) and has anti-inflammatory and immunostimulant properties [2] [3] [4]. |
The study provided a clear experimental workflow to identify and validate this compound as a CD81-targeting compound, as illustrated below:
The core technique used to measure the binding interaction was Microscale Thermophoresis (MST) [1]:
Understanding the role of CD81 helps clarify the significance of this binding.
| Parameter | Details / Value |
|---|---|
| Source | Natural diterpenoid isolated from Andrographis paniculata [1] [2] [3]. |
| Molecular Target | Transient Receptor Potential Vanilloid 4 (TRPV4) channel [1]. |
| Potency (EC₅₀) | 790 - 950 nM [1] [3]. |
| Selectivity | Activates TRPV4 but does not activate or block TRPV1, TRPV2, or TRPV3 channels [1]. |
| Mechanism | Activates TRPV4 in a membrane-delimited manner (effective in cell-free outside-out membrane patches) [1]. |
| Key Differentiator | Andrographolide, the primary bioactive in Andrographis, is inactive on TRPV4 [1] [3]. |
The foundational data for BAA's activity comes from a detailed study that employed several experimental approaches [1].
The experimental data suggests a direct activation mechanism. The following diagram illustrates the established signaling pathway triggered by BAA.
The high potency and notable selectivity of BAA make it a valuable research tool.
It is worth noting that TRPV4 is also a mechanosensitive channel implicated in various pathophysiological conditions, including neuropathic pain [4] and cancer metastasis [5]. This makes selective modulators like BAA critically important for probing these disease mechanisms.
| Feature | Bisandrographolide A (BAA) | GSK1016790A | 4α-Phorbol 12,13-didecanoate (4α-PDD) |
|---|---|---|---|
| Source | Natural product from Andrographis paniculata [1] | Synthetic [2] | Synthetic (phorbol derivative) [2] |
| Potency (EC₅₀) | 790-950 nM [1] | ~10-fold more selective than TRPV1; highly potent [2] | 450 nM (in one study on human TRPV4) [3] |
| Selectivity | Did not activate or block TRPV1, TRPV2, or TRPV3 [1] | Approximately 10-fold selectivity for TRPV4 over TRPV1 [2] | A classic, early synthetic agonist [2] |
| Mechanistic Insight | Activates TRPV4 in cell-free outside-out membrane patches, suggesting a direct, membrane-delimited mechanism [1] | Used to study TRPV4's role in pathologies; high potency requires careful dosing in vivo [2] | Binding site identified at the base of the S1-S4 bundle in the transmembrane domain [3] |
| Key Applications/Notes | Early-stage discovery; potential role in traditional medicine effects [1] | Potent research tool; used in studies of mechanically induced pain [4] [2] | A widely used research tool for initial TRPV4 characterization [2] [3] |
To facilitate your own experimental design, here are the methodologies used in the foundational studies for BAA and a recent structural study.
1. Calcium Imaging for Agonist Identification (BAA Study) This protocol was used to discover and initially characterize BAA [1].
2. Cell-Free Patch-Clamp Electrophysiology (BAA Study) This protocol confirmed BAA's direct action on the TRPV4 channel [1].
3. Cryo-EM for Agonist Binding Site Mapping Recent structural studies have elucidated how synthetic agonists like 4α-PDD bind to TRPV4 [3].
The following diagram synthesizes information from the search results to show the general signaling consequences of TRPV4 activation and how the key experimental techniques relate to each other in the process of agonist characterization.
The available data positions BAA as a selective natural product agonist with a defined mechanism, while synthetic agonists like GSK1016790A are more potent tools for probing TRPV4 function in disease models [1] [4] [2].
The table below summarizes the core characteristics and experimental findings for three key diterpenoids isolated from Andrographis paniculata.
| Compound Name | Molecular Formula / MW | Source Plant | Key Molecular Targets & Mechanisms | Experimental Models & Key Findings |
|---|
| Bisandrographolide A | C₄₀H₅₆O₈ / 664.4 [1] [2] | Andrographis paniculata [1] [2] [3] | TRPV4 Channel Agonist: Activates with high potency (EC₅₀ = 790-950 nM). Membrane-delimited action [3]. Tetraspanin CD81 Binder: Binds to CD81, suppressing its expression and function [4]. | In vitro (TRPV4): HEK293T cells overexpressing TRPV4; mouse keratinocytes (308 cells) [3]. In vitro & In vivo (Cancer): Human esophageal cancer cells (EC109, KYSE520); xenograft mouse models. Reduced CD81 expression and metastasis to lungs, liver, lymph nodes [4]. | | Bisandrographolide C | C₄₀H₅₆O₈ / 664.87 [5] | Andrographis paniculata [5] | TRPV1 & TRPV3 Channel Agonist: Activates TRPV1 (Kd = 289 µM) and TRPV3 (Kd = 341 µM) [5]. Tetraspanin CD81 Binder: Binds to CD81, suppressing its expression and function [4]. Cardioprotective: Protects cardiomyocytes from hypoxia-reoxygenation injury [5]. | In vitro (Channels): Not detailed in available sources [5]. In vitro & In vivo (Cancer): Human esophageal cancer cells (EC109); xenograft mouse models. Reduced CD81 expression and cell motility [4]. | | Andrographolide | Not specified in search results | Andrographis paniculata [6] | Multi-pathway Inhibitor: Inhibits NF-κB, HIF-1, JAK/STAT, PI3K/AKT/mTOR, Wnt/β-catenin, MAPK pathways [6]. Tetraspanin CD81 Binder: Binds to CD81, suppressing its expression and function [4]. | In vitro & In vivo (Cancer): Human esophageal cancer cells and xenograft models. Reduces CD81 expression and metastasis [4]. Broad anticancer activity against breast, colorectal, lung cancer via multiple pathways [6]. |
For rigorous evaluation, here are the methodologies from key studies cited in the table.
Identification of CD81-Targeting Active Components [4]
Characterization of TRPV4 Channel Activation [3]
The experimental data reveals that the active components in Andrographis paniculata exert effects through distinct but potentially complementary pathways, which can be visualized as follows:
This diagram illustrates the multi-target mechanism of action for these compounds. Notably, this compound and C offer unique value in two key areas:
For researchers in drug development, this data suggests several strategic considerations: